molecular formula C21H20Cl2N4O B11282567 1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11282567
M. Wt: 415.3 g/mol
InChI Key: FMRUQLQLQHMJDP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution on the aromatic ring: The chlorinated aromatic rings are introduced via electrophilic aromatic substitution reactions.

    Coupling reactions: The pyrazole and piperazine moieties are coupled using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways depend on the biological context, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes.

Properties

Molecular Formula

C21H20Cl2N4O

Molecular Weight

415.3 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C21H20Cl2N4O/c1-14-2-5-17(23)12-20(14)26-8-10-27(11-9-26)21(28)19-13-18(24-25-19)15-3-6-16(22)7-4-15/h2-7,12-13H,8-11H2,1H3,(H,24,25)

InChI Key

FMRUQLQLQHMJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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